molecular formula C13H14N4O2 B5040927 3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione

3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione

Cat. No.: B5040927
M. Wt: 258.28 g/mol
InChI Key: MTZUGCASNDWONO-UHFFFAOYSA-N
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Description

3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a pyrrolidine ring, which is further substituted with a dimethylamino group and two keto groups. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of benzimidazole, which is then reacted with a suitable pyrrolidine derivative. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the keto groups, converting them into alcohols or other reduced forms.

    Substitution: The benzimidazole and pyrrolidine rings can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: In industrial settings, it may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione exerts its effects is closely related to its chemical structure. The benzimidazole moiety can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The dimethylamino group and keto groups can also participate in these interactions, influencing the compound’s binding affinity and specificity. The overall mechanism involves the modulation of specific molecular pathways, leading to the observed biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzimidazol-1-yl)-1-(methylamino)pyrrolidine-2,5-dione
  • 3-(benzimidazol-1-yl)-1-(ethylamino)pyrrolidine-2,5-dione
  • 3-(benzimidazol-1-yl)-1-(propylamino)pyrrolidine-2,5-dione

Uniqueness

Compared to these similar compounds, 3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione stands out due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-15(2)17-12(18)7-11(13(17)19)16-8-14-9-5-3-4-6-10(9)16/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZUGCASNDWONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)CC(C1=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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